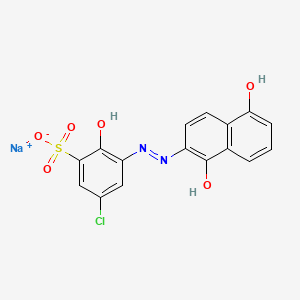

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textiles, food coloring, and biological staining. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its chromophoric properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate typically involves a diazot

Biologische Aktivität

Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate, with the CAS number 3618-60-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C₁₆H₁₀ClN₂NaO₆S

- Molecular Weight : 416.768 g/mol

- LogP : 5.0103 (indicating lipophilicity)

- PSA (Polar Surface Area) : 150.99 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related damage in cells.

Anti-inflammatory Effects

Several studies have highlighted the compound's anti-inflammatory potential. For instance, in a model of xylene-induced ear swelling in mice, the compound showed significant reduction in inflammation comparable to established anti-inflammatory agents like diclofenac sodium. This suggests that it may act by inhibiting pro-inflammatory cytokines or pathways involved in inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated inhibition of bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate antibacterial activity.

Cytotoxicity

While exploring its therapeutic potential, cytotoxicity studies are crucial. The compound was tested against several cancer cell lines, where it exhibited selective cytotoxicity. The IC₅₀ values varied significantly among different cell lines, indicating a need for further exploration of its mechanisms of action and potential as an anticancer agent.

Study 1: Anti-inflammatory Model

In a controlled study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in edema formation, highlighting its potential as an effective anti-inflammatory agent.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound reported the following MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its efficacy.

Eigenschaften

CAS-Nummer |

3618-60-8 |

|---|---|

Molekularformel |

C16H11ClN2NaO6S |

Molekulargewicht |

417.8 g/mol |

IUPAC-Name |

sodium;5-chloro-3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C16H11ClN2O6S.Na/c17-8-6-12(16(22)14(7-8)26(23,24)25)19-18-11-5-4-9-10(15(11)21)2-1-3-13(9)20;/h1-7,20-22H,(H,23,24,25); |

InChI-Schlüssel |

ZLMFFZBEIZANSS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)C(=C1)O.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.